molecular formula C17H13F3N4O3 B2813403 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1088067-60-0

1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2813403
CAS No.: 1088067-60-0
M. Wt: 378.311
InChI Key: KTAZCKMNKHUVOA-UHFFFAOYSA-N
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Description

The compound 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring:

  • A trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring, enhancing hydrophobicity and metabolic stability.
  • A carboxamide group at the 3-position, critical for intermolecular interactions (e.g., hydrogen bonding) .

Properties

IUPAC Name

1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)13-7-6-12(15(22)26)16(27)24(13)10-14(25)23(9-8-21)11-4-2-1-3-5-11/h1-7H,9-10H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAZCKMNKHUVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic synthesis. A common approach might include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-difluoropyridine.

    Introduction of the Trifluoromethyl Group: This can be achieved via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

    Attachment of the Anilino Group: The anilino group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Cyanomethyl Group: This step involves the reaction of the anilino group with cyanomethylating agents under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyanomethyl and anilino groups may participate in hydrogen bonding and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

Trifluoromethyl (-CF₃) Group
  • Analog from : The compound N-methyl-1-(7-oxo-6-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide places -CF₃ on the anilino group instead, reducing pyridine ring electron deficiency but maintaining metabolic resistance .
Carboxamide and Thioether Linkages
  • Target Compound : The carboxamide group enables hydrogen bonding with biological targets (e.g., kinases), as seen in similar pyridine-3-carboxamides with pKi values up to 7.0 .
  • AZ257 () : Features a thioether linkage (-S-) instead of the oxoethyl bridge, which may alter redox stability and conformational flexibility .

Heterocyclic Core Modifications

  • Pyridine vs. Thiazolo[4,5-d]pyrimidine () : The target’s pyridine core offers planar geometry (dihedral angle ~8.38° between aromatic rings ), facilitating π-π stacking. In contrast, the thiazolo[4,5-d]pyrimidine in introduces fused rings, increasing steric bulk and reducing solubility .
  • 1,4-Dihydropyridines (): Compounds like AZ331 adopt non-aromatic 1,4-dihydropyridine cores, which are more flexible but prone to oxidation compared to the target’s fully aromatic pyridine .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~450–500 (estimated) 568.59 g/mol 325.18 g/mol
Solubility Likely low (due to -CF₃) 10 mM in DMSO Not reported (crystallized from MeOH)
Planarity Near-planar (π-conjugation) Bulky substituents reduce planarity Dihedral angle 8.38°
  • Solubility: The target lacks solubilizing groups like morpholino or piperazine (common in compounds), suggesting lower aqueous solubility compared to analogs with these moieties .
  • Crystallinity : Similar to ’s compound, the target may form centrosymmetric dimers via N–H⋯O hydrogen bonds, impacting solid-state stability .

Biological Activity

1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring with various functional groups, notably the cyanomethyl and trifluoromethyl groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H13F3N4O3\text{C}_{17}\text{H}_{13}\text{F}_3\text{N}_4\text{O}_3

The presence of the cyanomethyl group is significant as it may enhance the compound's interaction with biological targets compared to structurally similar compounds lacking this group.

Anti-inflammatory Properties

Compounds containing trifluoromethyl groups have been noted for their anti-inflammatory properties. The trifluoromethyl moiety can enhance metabolic stability and lipophilicity, potentially leading to improved bioavailability and efficacy in reducing inflammation. This suggests that this compound may possess similar anti-inflammatory capabilities.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activities
1-[2-(Anilino)-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamideLacks cyanomethyl groupReduced biological activity compared to the target compound
1-[2-[N-(Methyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamideMethyl instead of cyanomethylAltered interaction profile, potentially lower activity

The comparison highlights how substituents on the aniline moiety can significantly influence biological activity. The presence of the cyanomethyl group in our target compound is likely to enhance its specificity and potency against certain molecular targets.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of related compounds. For example, studies on pyrazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with certain derivatives exhibiting synergistic effects when combined with standard chemotherapeutics like doxorubicin . Although specific data on our target compound is not available, these findings underscore the potential for similar efficacy.

Structure-Activity Relationship (SAR)

Research into SAR has provided insights into how modifications to the chemical structure can impact biological activity. For instance, increasing lipophilicity through trifluoromethyl substitutions has been correlated with enhanced cellular uptake and bioactivity . This principle likely applies to this compound, suggesting that further optimization could lead to more potent derivatives.

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. Key steps include:

  • Condensation reactions between N-(cyanomethyl)aniline intermediates and activated pyridine-carboxylic acid derivatives under mild acidic/basic conditions .
  • Use of condensing agents (e.g., DCC or EDCI) to facilitate amide bond formation, as described in analogous protocols for dihydropyridine carboxamides .
  • Purification via column chromatography or recrystallization to achieve >95% purity, with yields optimized by controlling reaction time and solvent polarity .

Intermediate: How can reaction conditions be optimized for the condensation step?

Methodological approaches include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction rates .
  • Design of Experiments (DoE) : Statistical tools like factorial design can identify optimal temperature (e.g., 60–80°C) and stoichiometric ratios .

Advanced: How to resolve discrepancies in NMR data during structural confirmation?

Discrepancies may arise from tautomerism or impurities. Recommended steps:

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals .
  • Use X-ray crystallography for unambiguous confirmation if single crystals are obtainable (not explicitly cited but inferred from best practices).
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Basic: What analytical techniques ensure purity and structural integrity?

  • ¹H/¹³C NMR : Confirm functional groups (e.g., trifluoromethyl, carboxamide) and monitor reaction progress .
  • LC-MS : Detect impurities (<0.5%) and quantify yield .
  • Elemental analysis : Validate empirical formula accuracy .

Advanced: How to address contradictory bioactivity results across assays?

Contradictions may stem from assay conditions or off-target effects. Mitigation strategies:

  • Standardize protocols : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric methods .
  • Cellular toxicity screening : Rule out nonspecific effects via MTT assays .

Intermediate: What catalysts are effective for introducing the cyanomethyl group?

  • Nucleophilic substitution : Use K₂CO₃ or Cs₂CO₃ in DMF to facilitate cyanomethylation of aniline precursors .
  • Phase-transfer catalysts : TBAB (tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .

Advanced: How to improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .

Intermediate: What methods confirm the stability of the trifluoromethyl group under reaction conditions?

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures .
  • ¹⁹F NMR : Track retention of the CF₃ group during high-temperature reactions .

Advanced: How to design mechanistic studies for its enzyme inhibition?

  • Isotope labeling : Use ¹⁸O-labeled substrates to trace catalytic steps .
  • Kinetic analysis : Determine KiK_i values via Lineweaver-Burk plots under varying inhibitor concentrations .

Intermediate: How to compare this compound with analogs for SAR studies?

  • Systematic substitution : Replace the trifluoromethyl group with -CH₃, -Cl, or -CF₂H via Suzuki coupling .
  • Bioisosteric replacement : Substitute the cyanomethyl group with thiomethyl or azidomethyl to assess tolerance .

Example Analog Table (hypothetical data based on ):

Analog StructureModification SiteIC₅₀ (nM)Selectivity Index
CF₃ → CH₃Pyridine-C61202.5
Cyanomethyl → ThiomethylAnilino side chain851.8

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